4-iodo-1H-indole-2-carboxylic Acid
Overview
Description
4-iodo-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
4-Iodo-1H-indole-2-carboxylic Acid, like other indole derivatives, plays a significant role in cell biology . It has been found to have a high affinity for multiple receptors, making it a biologically active compound . Specifically, indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors .
Mode of Action
The indole nucleus of indole-2-carboxylic acid derivatives has been observed to chelate with two Mg2+ ions within the active site of the HIV-1 integrase . This interaction inhibits the strand transfer of the integrase, impairing viral replication .
Biochemical Pathways
Indole derivatives affect various biochemical pathways due to their broad-spectrum biological activities . For instance, indole-2-carboxylic acid derivatives inhibit the strand transfer step of the HIV-1 integrase, which is a critical part of the viral replication process .
Pharmacokinetics
The optimization of indole-2-carboxylic acid derivatives has led to marked enhancements in activity . This suggests that modifications to the compound can influence its ADME properties and bioavailability.
Result of Action
The result of the action of this compound is the inhibition of HIV-1 integrase, leading to impaired viral replication . Specifically, compound 17a, a derivative of indole-2-carboxylic acid, exhibited the best integrase inhibitory effect .
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 4-Iodo-1H-indole-2-carboxylic Acid, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds interact with multiple receptors, enzymes, proteins, and other biomolecules, contributing to their diverse biological activities .
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some indole-2-carboxylic acid derivatives have been found to inhibit the strand transfer of HIV-1 integrase . They do this by chelating two Mg2+ ions within the active site of integrase .
Preparation Methods
The synthesis of 4-iodo-1H-indole-2-carboxylic acid typically involves the iodination of indole-2-carboxylic acid. One common method is the electrophilic substitution reaction using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-iodo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl or other complex structures.
Scientific Research Applications
4-iodo-1H-indole-2-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
4-iodo-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
Indole-2-carboxylic acid: Lacks the iodine atom, resulting in different reactivity and biological activity.
4-bromo-1H-indole-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and applications.
Indole-3-carboxylic acid:
The uniqueness of this compound lies in the combination of the iodine atom and carboxylic acid group, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
4-iodo-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBNGNBTEWXGKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)O)C(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365709 | |
Record name | 4-iodo-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383133-26-4 | |
Record name | 4-iodo-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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